

Application Notes and Protocols for BPR1J-340 In Vivo Xenograft Model

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For Researchers, Scientists, and Drug Development Professionals

Introduction

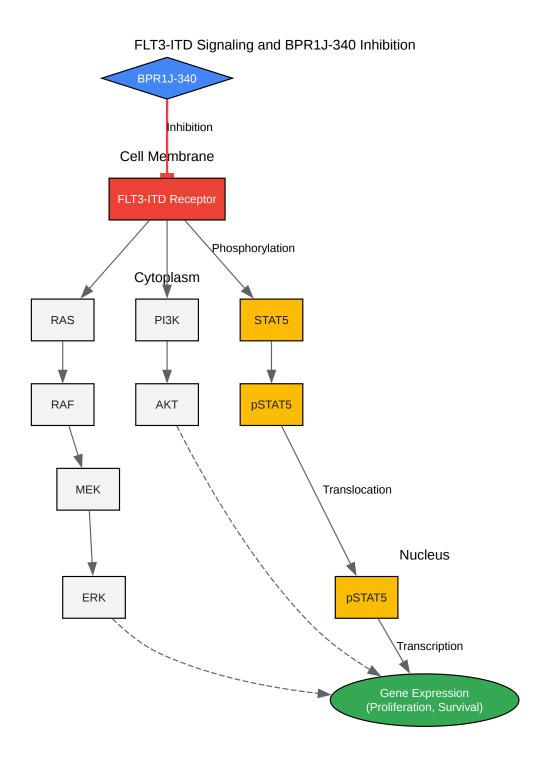
BPR1J-340 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[1] Activating mutations, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. BPR1J-340 has demonstrated significant anti-tumor activity in preclinical models of FLT3-ITD positive AML, making it a promising candidate for targeted cancer therapy. These application notes provide a detailed protocol for establishing and utilizing a subcutaneous xenograft model of FLT3-ITD+ AML using the MOLM-13 cell line to evaluate the in vivo efficacy of BPR1J-340.

Signaling Pathway of FLT3-ITD and Inhibition by BPR1J-340

The FLT3-ITD mutation results in ligand-independent dimerization and autophosphorylation of the FLT3 receptor, leading to the continuous activation of downstream pro-survival and proliferative signaling pathways. Key among these are the PI3K/AKT and RAS/MAPK pathways, and notably, the JAK/STAT pathway. Constitutive FLT3-ITD signaling leads to a marked increase in the phosphorylation and activation of STAT5. Activated STAT5 translocates to the nucleus and promotes the transcription of genes that drive cell cycle progression and inhibit apoptosis. **BPR1J-340** exerts its therapeutic effect by selectively inhibiting the kinase



activity of FLT3, thereby blocking the phosphorylation of FLT3 and its downstream effector, STAT5. This inhibition leads to the induction of apoptosis in FLT3-ITD positive AML cells.





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Caption: FLT3-ITD signaling pathway and the inhibitory action of BPR1J-340.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of **BPR1J-340** in the MOLM-13 xenograft model.

Table 1: In Vivo Efficacy of BPR1J-340 against MOLM-13 Xenografts

Treatment Group	Dose (mg/kg)	Administration Route	Dosing Schedule	Outcome
Vehicle	-	Intravenous (i.v.)	qd, 5 days/week for 3 weeks	Progressive tumor growth
BPR1J-340	5	Intravenous (i.v.)	qd, 5 days/week for 3 weeks	Complete tumor regression in all animals by day 22.[1]
BPR1J-340	20	Intravenous (i.v.)	qd, 5 days/week for 2 weeks	Complete and durable tumor regression.[1]

Table 2: Key Parameters of the MOLM-13 Xenograft Model



Parameter	Description	
Cell Line	MOLM-13 (Human Acute Myeloid Leukemia)	
Animal Model	Athymic Nude Mice (e.g., BALB/c nude or NCR nude)	
Implantation Site	Subcutaneous, flank region	
Number of Cells Injected	5 x 106 to 1 x 107 cells per mouse	
Injection Volume	100-200 μL	
Vehicle for Cells	RPMI-1640 medium mixed with Matrigel (1:1 ratio)	
Tumor Establishment Time	7-14 days to reach a palpable size (approx. 100-200 mm³)	

Experimental Protocols MOLM-13 Cell Culture

Materials:

- MOLM-13 cell line
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (optional)
- Trypan Blue solution
- · Hemocytometer or automated cell counter
- Centrifuge
- T-75 cell culture flasks



CO₂ incubator (37°C, 5% CO₂)

Procedure:

- Culture MOLM-13 cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS.
- Maintain the cell cultures in a humidified incubator at 37°C with 5% CO2.
- Cells grow in suspension. To passage, gently pipette the cell suspension to break up any clumps.
- Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
- Perform cell counts using a hemocytometer and Trypan Blue to assess viability.
- For xenograft studies, harvest cells during the exponential growth phase.

Subcutaneous MOLM-13 Xenograft Model Protocol

Materials:

- 6-8 week old female athymic nude mice
- MOLM-13 cells in exponential growth phase
- Sterile RPMI-1640 medium (serum-free)
- · Matrigel, thawed on ice
- 1 mL sterile syringes with 26-gauge needles
- Calipers
- Animal scale
- Anesthetic (e.g., isoflurane)
- BPR1J-340





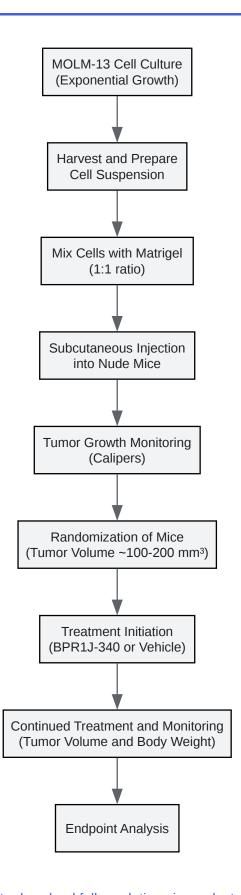


Vehicle for BPR1J-340 (A suggested vehicle for poorly soluble compounds for intravenous injection is a formulation of DMSO, PEG300, and Tween 80, but the specific vehicle for BPR1J-340 was not detailed in the primary literature).

Procedure:

Experimental Workflow Diagram





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References

- 1. animalab.eu [animalab.eu]
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